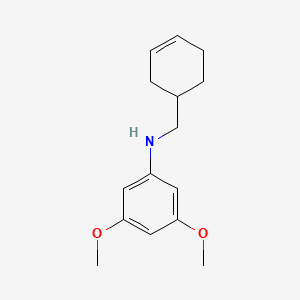
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MI-1 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MI-1 is not fully understood. However, it has been suggested that MI-1 inhibits the activity of a protein called MALT1, which is involved in the regulation of various cellular processes, including cell survival and proliferation. By inhibiting the activity of MALT1, MI-1 may induce apoptosis in cancer cells and inhibit the growth of fungi.
Biochemical and Physiological Effects:
MI-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the activity of MALT1. MI-1 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MI-1 is its potential as a therapeutic agent for cancer and fungal infections. MI-1 has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of MI-1 is its low solubility in water, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of MI-1. One area of research is the development of more efficient synthesis methods for MI-1. Another area of research is the investigation of the mechanism of action of MI-1 and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MI-1 in clinical trials.
Métodos De Síntesis
The synthesis of MI-1 involves the reaction of 5-methyl-3-isoxazole carboxylic acid with 4-nitrophenol to form the corresponding ester. The ester is then converted into MI-1 by cyclization with phthalic anhydride. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
MI-1 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MI-1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition to its anticancer properties, MI-1 has also been studied for its potential use as an antifungal agent. MI-1 has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-10-8-16(19-27-10)20-17(22)14-7-6-13(9-15(14)18(20)23)26-12-4-2-11(3-5-12)21(24)25/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKIJHGGJNQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)

![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)
![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)